
2-(2-Phenylethenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethenyl)benzaldehyde is an organic compound with the molecular formula C15H12O. It is a derivative of benzaldehyde, where a phenylethenyl group is attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Phenylethenyl)benzaldehyde can be synthesized through several methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, benzaldehyde reacts with a suitable ylide to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium, can facilitate the coupling reactions necessary to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Used in the production of fragrances, dyes, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The phenylethenyl group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, lacking the phenylethenyl group.
Cinnamaldehyde: Similar structure but with a different substitution pattern on the benzene ring.
2-Phenylethylamine: Similar aromatic structure but with an amine group instead of an aldehyde.
Uniqueness
2-(2-Phenylethenyl)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylethenyl group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler benzaldehyde derivatives .
Eigenschaften
CAS-Nummer |
52095-44-0 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
BIHJQNXEOKKCRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




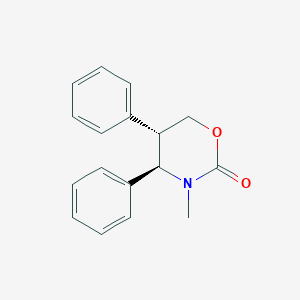


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
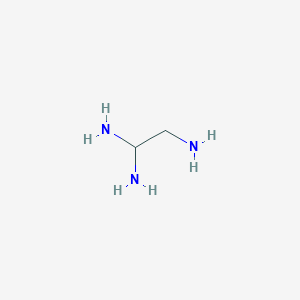
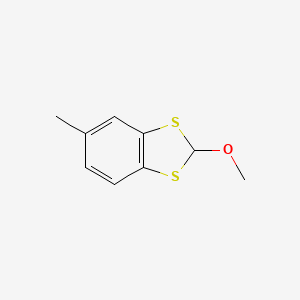
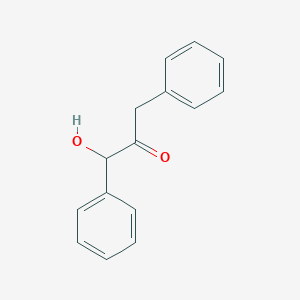
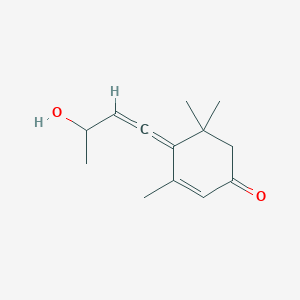
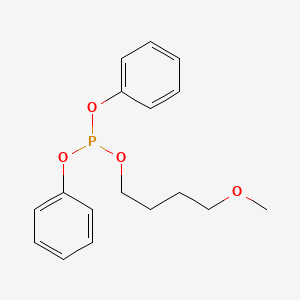
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
